5-Methoxy-2-methylpiperidine
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Overview
Description
5-Methoxy-2-methylpiperidine is an organic compound belonging to the piperidine family It is characterized by a six-membered ring containing one nitrogen atom and a methoxy group attached to the fifth carbon atom, with a methyl group attached to the second carbon atom
Mechanism of Action
Mode of Action
The specific mode of action of 5-Methoxy-2-methylpiperidine is currently unknown due to the lack of comprehensive studies on this compound . The compound’s interaction with its targets and the resulting changes would require further investigation.
Pharmacokinetics
Pharmacokinetics describes the time course of the concentration of a drug in a body fluid, preferably plasma or blood, that results from the administration of a certain dosage regimen. It comprises all processes affecting drug absorption, distribution, metabolism, and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methylpiperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylpiperidine with methanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the methoxy group at the fifth position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives with different functional groups.
Scientific Research Applications
5-Methoxy-2-methylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.
Comparison with Similar Compounds
2-Methylpiperidine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Piperidine: The parent compound without any substituents, used widely in organic synthesis.
N-Methylpiperidine: Contains a methyl group on the nitrogen atom, altering its chemical behavior.
Uniqueness: 5-Methoxy-2-methylpiperidine is unique due to the presence of both a methoxy and a methyl group, which influence its reactivity and potential applications. The methoxy group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-methoxy-2-methylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-3-4-7(9-2)5-8-6/h6-8H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQBGTZTVSXPMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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